Cas no 618389-49-4 (methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate)

Methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic flavonoid derivative characterized by its chromen-4-one core functionalized with a 4-methylbenzyl ether and a methyl 4-hydroxybenzoate moiety. This compound exhibits potential as an intermediate in pharmaceutical and materials chemistry due to its structural versatility. The presence of the chromen-4-one scaffold imparts UV-absorbing properties, while the ester and ether functionalities enhance solubility and reactivity for further derivatization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting oxidative stress or inflammation. The compound's purity and stability under standard conditions ensure reliable performance in synthetic workflows.
methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate structure
618389-49-4 structure
Product Name:methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No:618389-49-4
MF:C25H20O6
MW:416.422707557678
CID:5554584
Update Time:2025-06-08

methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({7-[(4-methylbenzyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
    • methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
    • Inchi: 1S/C25H20O6/c1-16-3-5-17(6-4-16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-18(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
    • InChI Key: NYRHCSOWGFASHU-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OCC4=CC=C(C)C=C4)C=C3OC=2)C=C1

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F3139-0839-10mg
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Additional information on methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Introduction to Methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No. 618389-49-4)

Methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, a compound with the CAS number 618389-49-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in drug development. The structural complexity of this molecule, featuring a benzoate core linked to a chromenone moiety, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.

The< strong>nomenclature of this compound provides insight into its chemical structure. The presence of a methyl group at the 4-position of the phenyl ring and the methoxy group on the chromenone ring highlights its intricate design. This specific arrangement not only contributes to its unique chemical properties but also influences its biological interactions. The benzoate group, known for its role in various pharmacological applications, is coupled with a chromenone derivative, which is itself a well-studied scaffold in medicinal chemistry.

Recent research in the field of natural product-inspired drug design has underscored the importance of< strong>chromenone derivatives in developing new therapeutic agents. Chromenones are known for their antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable candidates for further investigation. The incorporation of a benzoate moiety into this chromenone structure suggests potential synergistic effects that could enhance its pharmacological profile.

The< strong>biological activity of Methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate has been explored in several preclinical studies. These studies have revealed promising results regarding its potential as an anti-cancer agent. The chromenone moiety is particularly noted for its ability to interfere with critical cellular pathways involved in cancer progression. Specifically, it has been observed to inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby disrupting their proliferation and survival mechanisms.

In addition to its anti-cancer potential, this compound has shown promise in other therapeutic areas. Studies have indicated that it may possess< strong>anti-inflammatory and< strong>antioxidant properties, which are crucial for managing chronic diseases such as rheumatoid arthritis and neurodegenerative disorders. The ability of this molecule to modulate inflammatory pathways is attributed to its interaction with various cellular receptors and enzymes that regulate inflammation.

The< strong>synthesis of Methyl 4-({7-(4-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex framework of this molecule.

The< strong-pharmacokinetic profile of this compound is another area of active investigation. Understanding how the body processes and eliminates Methyl 4-(7-(4-methylphenyl)methoxy-4 oxo - 4H-chromen -3 - yl oxy)benzoate is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary studies suggest that it exhibits good oral bioavailability and moderate metabolic stability, indicating its potential for clinical use.

The< strong-toxicological evaluation of this compound has also been conducted to assess its safety profile. Acute toxicity studies have shown that it is well-tolerated at moderate doses, with no significant adverse effects observed. However, further long-term studies are necessary to fully understand any potential cumulative effects or delayed reactions.

The< strong-clinical trials involving Methyl 4-(7-(4-methylphenyl)methoxy - 4 oxo - 4H-chromen -3 - yl oxy)benzoate are still in early stages, but initial results are encouraging. These trials aim to validate its efficacy in treating various diseases, including cancer and inflammatory conditions. The participation of patients in these trials will provide valuable data on how well it performs in real-world settings compared to existing treatments.

The< strong-pharmaceutical industry's interest in this compound underscores its potential as a novel therapeutic agent. Companies are investing resources into further developing it into a marketable drug product. This includes optimizing synthetic routes for cost-effective production and exploring new formulations that could enhance patient compliance.

The< strong-scientific community's ongoing research on Methyl 4-(7-(4-methylphenyl)methoxy - 4 oxo - 4H-chromen -3 - yl oxy)benzoate highlights the importance of interdisciplinary collaboration in drug discovery. Chemists, biologists, pharmacologists, and clinicians are working together to unravel its mechanisms of action and develop strategies for maximizing its therapeutic benefits.

In conclusion, Methyl 4-{(7-(para-methylphenyl)methoxy - 2H-chromen -3-one)} oxy}benzoate (CAS No.618389-495) represents a promising candidate for future pharmaceutical applications due to its complex structure and diverse biological activities. Its potential as an anti-cancer agent alone makes it a subject worthy of continued investigation by researchers worldwide.

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